3-Hydroxy-4-methoxybenzamide 3-Hydroxy-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20333380
InChI: InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4,10H,1H3,(H2,9,11)
SMILES:
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

3-Hydroxy-4-methoxybenzamide

CAS No.:

Cat. No.: VC20333380

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-4-methoxybenzamide -

Specification

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name 3-hydroxy-4-methoxybenzamide
Standard InChI InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4,10H,1H3,(H2,9,11)
Standard InChI Key DXKBWXYICSWPJQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)N)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 3-hydroxy-4-methoxybenzamide is C₈H₉NO₃, with a molecular weight of 167.16 g/mol. Its structure consists of a benzamide core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 3 and 4, respectively. This arrangement contrasts with 4-hydroxy-3-methoxybenzamide, where the substituents are reversed .

Key Structural Features:

  • Hydrogen Bonding: The hydroxy group at position 3 can act as a hydrogen bond donor, while the methoxy group at position 4 serves as a weak electron-donating substituent.

  • Tautomerism: The compound may exhibit keto-enol tautomerism, depending on solvent and pH conditions.

Spectroscopic Characterization

Though direct data for 3-hydroxy-4-methoxybenzamide is unavailable, insights can be drawn from its isomer :

  • ¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.8–3.9 ppm) and a broad peak for the hydroxy proton (~δ 9.5–10 ppm).

  • ¹³C NMR: The carbonyl carbon (C=O) typically resonates at ~δ 165–170 ppm, with aromatic carbons appearing between δ 110–150 ppm.

Synthesis and Reactivity

Synthetic Routes

No documented synthesis of 3-hydroxy-4-methoxybenzamide exists, but analogous methods for 4-hydroxy-3-methoxybenzamide suggest feasible strategies :

Proposed Pathway:

  • Starting Material: 3-Hydroxy-4-methoxybenzoic acid.

  • Activation: Conversion to the acid chloride using thionyl chloride (SOCl₂).

  • Amidation: Reaction with ammonia (NH₃) or ammonium hydroxide (NH₄OH) to form the benzamide.

Challenges:

  • Regioselective protection/deprotection of hydroxyl and methoxy groups to avoid isomerization.

  • Purification via column chromatography (ethyl acetate/hexane gradients) .

Reactivity Profile

The compound’s reactivity is influenced by its substituents:

  • Hydroxy Group: Participates in electrophilic substitution (e.g., nitration, sulfonation) and serves as a site for hydrogen bonding.

  • Methoxy Group: Directs electrophilic substitution to the ortho and para positions relative to itself.

Industrial and Research Applications

Chemical Intermediate

3-Hydroxy-4-methoxybenzamide could serve as a precursor for:

  • Pharmaceuticals: Development of kinase inhibitors or receptor modulators.

  • Agrochemicals: Synthesis of herbicides or fungicides leveraging its aromatic backbone.

Material Science

The compound’s hydrogen-bonding capacity may aid in designing:

  • Coordination Polymers: Via metal-ligand interactions.

  • Supramolecular Assemblies: Exploiting π-π stacking and hydrogen bonds.

Challenges and Future Directions

Knowledge Gaps

  • No experimental data on the compound’s solubility, stability, or toxicity.

  • Synthetic protocols require validation to ensure regiochemical purity.

Research Opportunities

  • Computational Studies: Density functional theory (DFT) to predict electronic properties and reactivity.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator